N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

kinase inhibitor pyrazolopyrimidine chemical probe

N-(2-Methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393820-16-1) is a 4-amino substituted pyrazolo[3,4-d]pyrimidine derivative with molecular formula C19H17N5O and molecular weight 331.4 g/mol. Its core scaffold—1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine—constitutes the well-characterized compound PP3 (CAS 5334-30-5), a ring assembly that merges purine and pyrimidine pharmacophores.

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 393820-16-1
Cat. No. B2791677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS393820-16-1
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C19H17N5O/c1-25-17-10-6-5-7-14(17)11-20-18-16-12-23-24(19(16)22-13-21-18)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3,(H,20,21,22)
InChIKeySWCQVRSQXNFTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393820-16-1): Chemical Identity and Scaffold Context for Procurement


N-(2-Methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393820-16-1) is a 4-amino substituted pyrazolo[3,4-d]pyrimidine derivative with molecular formula C19H17N5O and molecular weight 331.4 g/mol. Its core scaffold—1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine—constitutes the well-characterized compound PP3 (CAS 5334-30-5), a ring assembly that merges purine and pyrimidine pharmacophores [1]. The compound is distinguished by an N-(2-methoxybenzyl) substituent at the 4-amino position, a structural feature that fundamentally alters its physicochemical profile and pharmacological potential relative to the unsubstituted PP3 core. The pyrazolo[3,4-d]pyrimidine class has been extensively validated as a privileged scaffold in kinase inhibitor drug discovery, with demonstrated activity across Src, Bcr-Abl, VEGFR-2, CDK, and BTK targets [2].

Why N4-Substituted Pyrazolo[3,4-d]pyrimidin-4-amines Cannot Be Interchanged: Procurement Rationale for CAS 393820-16-1


Within the pyrazolo[3,4-d]pyrimidin-4-amine class, the identity of the N4-substituent is the single most critical determinant of biological target engagement, potency, and selectivity. PP3 (the unsubstituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-30-5) is commercially supplied as a negative control for Src kinase inhibitor experiments, exhibiting no Src inhibition at concentrations up to 10 μM [1]. In contrast, N4-substituted analogs bearing different aryl or heteroaryl groups can achieve nanomolar Src kinase inhibition with antiproliferative activity against tumor cell lines [2]. Even minor changes to the N4-substituent—such as varying the benzyl substitution pattern or replacing phenyl with dimethylphenyl—may alter kinase selectivity profiles, cellular potency, and physicochemical properties including LogP, topological polar surface area (TPSA), and hydrogen bond acceptor count [3]. Consequently, CAS 393820-16-1, carrying the distinct 2-methoxybenzyl group at N4, cannot be substituted by generic pyrazolo[3,4-d]pyrimidin-4-amines without risking loss of target engagement or altered pharmacological behavior.

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393820-16-1): Comparator-Based Selection Guide


Structural Differentiation from the Unsubstituted PP3 Core (CAS 5334-30-5): The 2-Methoxybenzyl Pharmacophore

The defining structural difference between CAS 393820-16-1 and its closest direct analog PP3 (CAS 5334-30-5, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is the N-(2-methoxybenzyl) substituent at the 4-amino position. PP3 carries a free primary amine (-NH2) at C4, whereas the target compound bears an N-(2-methoxybenzyl)amino group. This substitution introduces a 2-methoxyphenyl ring, a benzylic methylene linker, and a secondary amine character absent in PP3 [1]. PP3 is explicitly characterized as an inactive analog of Src kinase inhibitors PP1 and PP2, used as a negative control that does not prevent Src-mediated cell proliferation at concentrations up to 10 μM [2]. The N4-substitution pattern of CAS 393820-16-1 is structurally analogous to the substitution strategy employed in active pyrazolo[3,4-d]pyrimidine Src/Abl inhibitors where N4-aryl/benzyl groups confer kinase binding [3].

kinase inhibitor pyrazolopyrimidine chemical probe

Physicochemical Property Differentiation from PP3 (CAS 5334-30-5): Lipophilicity, Polar Surface Area, and Conformational Flexibility

CAS 393820-16-1 exhibits substantially altered physicochemical properties compared with the unsubstituted PP3 core scaffold, as computed by PubChem XLogP3 and Cactvs algorithms. The target compound has an XLogP3 of 3.6 versus 1.5 for PP3—a +2.1 log unit increase in lipophilicity driven by the 2-methoxybenzyl moiety [1] [2]. Topological polar surface area (TPSA) increases from an estimated ~56 Ų (PP3 core) to 64.9 Ų [1]. Hydrogen bond acceptor count rises from 4 to 5 due to the methoxy oxygen. The number of rotatable bonds increases from 1 to 5, reflecting substantially greater conformational flexibility. These changes place CAS 393820-16-1 into the optimal drug-like property space (MW <500, LogP 1–5, TPSA <140 Ų) while distinguishing it from the more polar, less lipophilic PP3 core [1].

drug-likeness ADME physicochemical profiling

Class-Level SAR Evidence: N4-Substitution Is the Primary Driver of Kinase Inhibitory Activity in Pyrazolo[3,4-d]pyrimidin-4-amines

Systematic SAR studies on 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines demonstrate that N4-substitution is the decisive structural feature governing Src and Abl tyrosine kinase inhibition. Schenone et al. (2008) reported that 4-amino substituted pyrazolo[3,4-d]pyrimidines bearing diverse N4-substituents exhibited Src and Abl inhibitory activity in cell-free enzymatic assays, with several compounds emerging as potent dual inhibitors (specific IC50 values vary by substituent) that suppressed proliferation of Bcr-Abl-positive K-562 and KU-812 leukemia cells and induced apoptosis as measured by PARP cleavage [1]. The companion negative control, PP3 (N4-unsubstituted), shows no detectable Src inhibition at concentrations up to 10 μM [2]. In contrast, the structurally related Src inhibitor PP2 (4-amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine) potently inhibits Lck (IC50 = 4 nM), Fyn (IC50 = 5 nM), Hck (IC50 = 5 nM), and Src (IC50 = 100 nM) . The N4-(2-methoxybenzyl) group of CAS 393820-16-1 constitutes a distinct chemotype within this SAR landscape—neither unsubstituted (inactive) nor identical to established Src-active N4-substitution patterns—and its biological activity profile remains to be empirically determined.

structure-activity relationship Src kinase kinase inhibitor design

PP3 Negative Control Baseline vs. Target Compound: Differentiating Research Utility from an Inactive Analog

PP3 (CAS 5334-30-5)—the unsubstituted core scaffold of CAS 393820-16-1—is marketed by multiple suppliers specifically as a negative control for Src kinase inhibitor experiments, with documented absence of Src inhibitory activity at concentrations up to 10 μM in both enzymatic and cell proliferation assays [1] . PP3 does, however, inhibit EGFR kinase with an IC50 of 2.7 μM, demonstrating that the unsubstituted scaffold is not biologically inert [1]. The N-(2-methoxybenzyl) substitution present in CAS 393820-16-1 structurally differentiates it from this negative-control baseline, placing it instead within the N4-substituted pyrazolo[3,4-d]pyrimidine series that has yielded numerous active kinase inhibitors in the Src, Bcr-Abl, and VEGFR-2 target families [2]. The critical distinction for procurement is that PP3 is a validated inactive comparator compound, whereas CAS 393820-16-1 is an N4-substituted derivative whose activity profile—whether inhibitory, inactive, or selectively active against a different kinase panel—is not addressed by PP3 reference data.

negative control Src kinase assay validation

Commercial Purity Specification: Vendor-Documented ≥98% Purity for Research Procurement

CAS 393820-16-1 is commercially available from multiple reputable vendors with documented purity specifications suitable for research applications. Amaybio (Aladdin catalog number N946424) lists purity at ≥98% [1]. Wanvibio similarly specifies purity at ≥98% [2]. Chemeenu lists purity at 95%+ under catalog number CM966667 . These purity levels are comparable to the commercial specification for the unsubstituted PP3 core compound (≥98%, supplied by XcessBio and Aladdin Scientific) . No degradation, stability, or lot-to-lot variability data beyond standard vendor Certificate of Analysis documentation are publicly available. The consistent ≥98% specification across independent vendors establishes a reliable procurement baseline for research use.

purity specification quality control research chemical procurement

Evidentiary Limitation: Absence of Published Peer-Reviewed Quantitative Biological Activity Data for This Specific Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent literature (as of May 2026) reveals no peer-reviewed quantitative biological activity data specifically for CAS 393820-16-1 [1]. The PubChem record (CID 4119265) contains computed physicochemical descriptors but no deposited bioassay results [1]. The compound appears in no kinase inhibition studies, cell viability assays, or in vivo pharmacology reports retrievable through the NCBI PubMed database when searched by CAS number, IUPAC name, or SMILES string [2]. This evidentiary gap means that all differentiation claims for procurement must rest on: (i) direct structural comparison with the well-characterized PP3 scaffold; (ii) computed physicochemical property differences; and (iii) class-level SAR inference from the broader pyrazolo[3,4-d]pyrimidin-4-amine literature. Researchers procuring this compound should treat it as an uncharacterized tool compound requiring de novo biological profiling rather than a validated probe with established pharmacology.

data gap uncharacterized compound research tool compound

Research Application Scenarios for N-(2-Methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393820-16-1): Evidence-Grounded Selection Guidance


Kinase Inhibitor SAR Expansion Studies Requiring Novel N4-Substituted Pyrazolo[3,4-d]pyrimidin-4-amine Chemotypes

CAS 393820-16-1 is appropriate for medicinal chemistry programs seeking to expand structure-activity relationship (SAR) coverage at the N4-position of pyrazolo[3,4-d]pyrimidin-4-amines. The 2008 study by Schenone et al. established that 4-amino substitution governs Src and Abl kinase inhibitory activity within this scaffold, and the 2025 review by Jiang et al. confirms this scaffold's utility across seven distinct dual-inhibition oncology paradigms including Src/Bcr-Abl and BRAF V600E/VEGFR2 [1] [2]. The 2-methoxybenzyl substituent of CAS 393820-16-1 represents a chemotype not represented in published pyrazolo[3,4-d]pyrimidine kinase inhibitor SAR libraries. Researchers can benchmark the activity of this compound against the well-characterized PP3 negative control (no Src inhibition ≤10 μM) to determine whether the 2-methoxybenzyl group confers, abolishes, or redirects kinase inhibitory activity [3].

Physicochemical Comparator Studies: Evaluating the Impact of N4-Benzyl Substitution on Drug-Like Properties

The computed physicochemical differences between CAS 393820-16-1 and PP3 (ΔXLogP3 = +2.1; ΔTPSA ≈ +9 Ų; Δrotatable bonds = +4) make this compound useful as a tool for studying how N4-benzyl substitution affects membrane permeability, solubility, and protein binding within the pyrazolo[3,4-d]pyrimidine series [1]. The compound's XLogP3 of 3.6 and TPSA of 64.9 Ų place it within favorable drug-like chemical space, and parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies comparing CAS 393820-16-1 with PP3 (XLogP3 = 1.5) can quantify the contribution of the 2-methoxybenzyl group to passive membrane diffusion [1] [2].

Chemical Probe Development Requiring a Structurally Distinct N4-Anchored Pyrazolo[3,4-d]pyrimidine Scaffold

For research groups developing chemical probes based on the pyrazolo[3,4-d]pyrimidine scaffold, CAS 393820-16-1 offers a distinct N4-substitution pattern that can serve as a starting point for further derivatization. The secondary amine at the 4-position provides a synthetic handle for additional functionalization (e.g., acylation, sulfonylation, or reductive amination), while the 2-methoxybenzyl group can be systematically varied to generate focused analog libraries [1]. The available ≥98% purity from commercial vendors supports direct use in biochemical screening without requiring in-house synthesis [2]. Researchers should note the absence of published bioactivity data and plan for de novo characterization of target engagement and selectivity [3].

Negative Control Validation and Assay Development Using the PP3-to-Target Compound Activity Continuum

The well-characterized PP3 core compound (no Src inhibition ≤10 μM) and the N4-substituted pyrazolo[3,4-d]pyrimidine class (capable of nanomolar Src inhibition) establish an activity continuum within which CAS 393820-16-1 can be positioned through empirical testing [1] [2]. Assays incorporating PP3 as the negative control, PP2 (Lck IC50 = 4 nM) as the positive control, and CAS 393820-16-1 as the test article can simultaneously validate assay performance and position the novel compound within the class SAR [3]. This three-compound panel design—inactive core, potent N4-distinct inhibitor, and novel N4-substituted chemotype—provides robust internal validation for kinase inhibitor screening campaigns [2].

Quote Request

Request a Quote for N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.